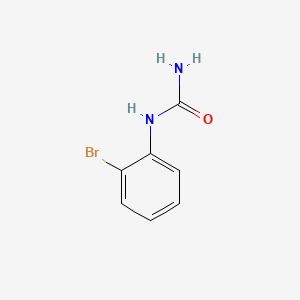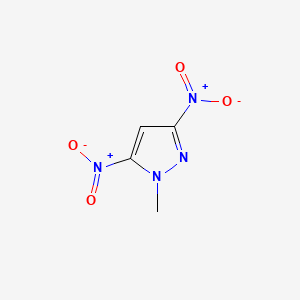![molecular formula C13H12N2O2 B1329910 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 5966-19-8](/img/structure/B1329910.png)
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that features both pyridine and benzoic acid functionalities. It is a derivative of benzoic acid where the amino group is substituted with a pyridin-3-ylmethyl moiety. This structure suggests potential applications in coordination chemistry and materials science due to the presence of nitrogen atoms that can act as coordination sites.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or solvothermal methods. For instance, a similar compound, 4-(pyridin-4-yl)benzoic acid, was synthesized using solvothermal methods to create metal-coordination networks . Another related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods could potentially be adapted for the synthesis of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid often features planar arrangements due to the conjugated π system, as seen in the crystal structures of related compounds . The presence of pyridine and benzoic acid moieties can lead to interesting photophysical properties and the potential for hydrogen bonding, which can influence the compound's supramolecular assembly .
Chemical Reactions Analysis
Compounds with pyridine and benzoic acid functionalities can participate in various chemical reactions. For example, they can form coordination polymers with metals, as demonstrated by the synthesis of novel complexes derived from a related ligand, 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid . These reactions are typically governed by the coordination preferences of the metal ions and the ligand's ability to bridge between metal centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid suggest that substituting the pyridine ring with different groups can lead to materials with responsive properties . Additionally, the antimicrobial activity and molecular docking studies of related compounds indicate potential biological applications . The luminescence properties of coordination polymers containing pyridine-substituted ligands also suggest that 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid could exhibit interesting optical properties .
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Assembly
Research by Lemmerer and Bourne (2012) discusses the hydrogen bonding in a co-crystal involving a derivative of benzoic acid. In this structure, the molecules assemble into chains via hydrogen bonds, forming extended ribbons. This research highlights the potential for 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid derivatives to engage in significant hydrogen bonding interactions, which could be relevant in crystal engineering and design of molecular materials (Lemmerer & Bourne, 2012).
Photophysical Properties
Srivastava et al. (2017) describe pyridyl substituted benzamides with luminescent properties and multi-stimuli-responsive behaviors. The presence of pyridyl groups, similar to those in 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, suggests potential applications in luminescent materials and responsive systems (Srivastava et al., 2017).
Coordination Chemistry
Woodburn et al. (2010) explored complexes formed with a compound similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid. Their findings on the coordination behavior and spectroscopic properties suggest potential applications in coordination chemistry and metal-ligand interaction studies (Woodburn et al., 2010).
Corrosion Inhibition
Ji et al. (2016) synthesized a Schiff base derivative related to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, demonstrating its effectiveness as a corrosion inhibitor. This suggests potential applications in materials science, specifically in the development of corrosion-resistant coatings (Ji et al., 2016).
Fluorescent Sensors and Biological Imaging
Nolan et al. (2006) report on fluorescein-based dyes containing pyridyl-amine-pyrrole groups, demonstrating their use as fluorescent sensors and for biological imaging. The structural similarity to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid suggests potential applications in developing fluorescent probes for biological systems (Nolan et al., 2006).
Solar Cell Applications
Zhang and Wang (2018) investigated a molecule structurally similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid for potential use in solar cells. They emphasize the molecule's unique adsorption properties on TiO2 and perovskite surfaces, suggesting its applicability in photovoltaic technologies (Zhang & Wang, 2018).
Propriétés
IUPAC Name |
4-(pyridin-3-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMNETCOHNPJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208340 |
Source


|
| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
CAS RN |
5966-19-8 |
Source


|
| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














